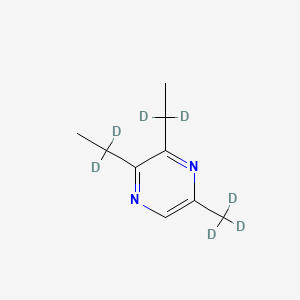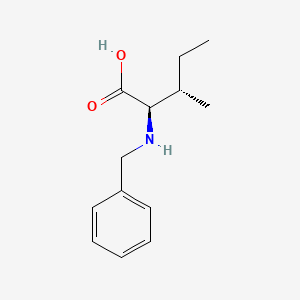
Monomethyl auristatin E intermediate-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monomethyl auristatin E intermediate-14 is a crucial intermediate in the synthesis of monomethyl auristatin E, a potent antimitotic agent. Monomethyl auristatin E is widely used as the cytotoxic component in antibody-drug conjugates, which are designed to target and kill cancer cells. This compound plays a significant role in the development of targeted cancer therapies due to its ability to inhibit cell division by blocking the polymerization of tubulin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of monomethyl auristatin E intermediate-14 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of protecting groups to ensure the selective formation of the desired product.
Functional Group Modifications: The intermediate undergoes various functional group modifications, such as hydroxylation, methylation, and amination, to achieve the final structure. These reactions are carried out under controlled conditions using specific reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and efficient purification methods. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions on a large scale, ensuring consistent product quality and yield.
Automated Purification Systems: Advanced purification systems, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity and yield of the intermediate.
Analyse Chemischer Reaktionen
Types of Reactions
Monomethyl auristatin E intermediate-14 undergoes various chemical reactions, including:
Oxidation: The intermediate can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions are used to convert specific functional groups to their reduced forms, enhancing the compound’s stability and reactivity.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Solvents: Such as dichloromethane, methanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are further used in the synthesis of monomethyl auristatin E and other related compounds .
Wissenschaftliche Forschungsanwendungen
Monomethyl auristatin E intermediate-14 has a wide range of scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of monomethyl auristatin E and other related compounds, facilitating the development of new chemical entities with potential therapeutic applications.
Biology: The compound is used in biological studies to investigate the mechanisms of action of antimitotic agents and their effects on cell division and proliferation.
Medicine: this compound is a critical component in the development of antibody-drug conjugates for targeted cancer therapy, providing a means to selectively deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues.
Wirkmechanismus
Monomethyl auristatin E intermediate-14 exerts its effects by inhibiting the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules play a crucial role in cell division, and their disruption leads to cell cycle arrest and apoptosis (programmed cell death). The compound targets the tubulin-microtubule system, preventing the proper formation of the mitotic spindle and ultimately inhibiting cell division .
Vergleich Mit ähnlichen Verbindungen
Monomethyl auristatin E intermediate-14 is unique compared to other similar compounds due to its specific structure and mechanism of action. Some similar compounds include:
Dolastatin 10: A natural product from which monomethyl auristatin E is derived. Dolastatin 10 also inhibits tubulin polymerization but has different pharmacokinetic properties.
Monomethyl auristatin F: Another synthetic analog of dolastatin 10, which has a similar mechanism of action but differs in its chemical structure and potency.
Vinblastine: A well-known antimitotic agent that also targets tubulin but has a different chemical structure and clinical application.
This compound stands out due to its high potency and specificity, making it a valuable component in the development of targeted cancer therapies.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
(2R,3S)-2-(benzylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-3-10(2)12(13(15)16)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,15,16)/t10-,12+/m0/s1 |
InChI-Schlüssel |
GPAVORZIWQTJJQ-CMPLNLGQSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H](C(=O)O)NCC1=CC=CC=C1 |
Kanonische SMILES |
CCC(C)C(C(=O)O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


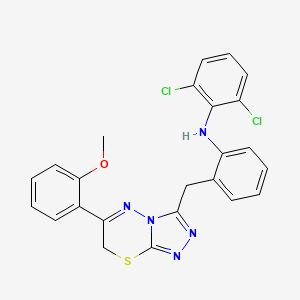
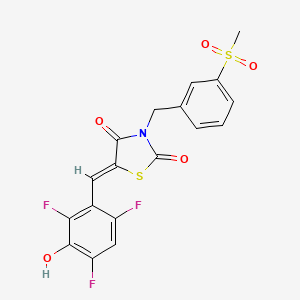

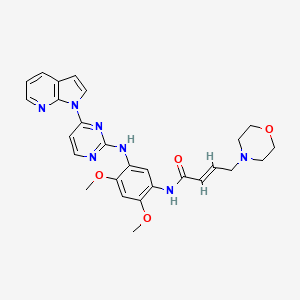
![6-Amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione](/img/structure/B15136413.png)
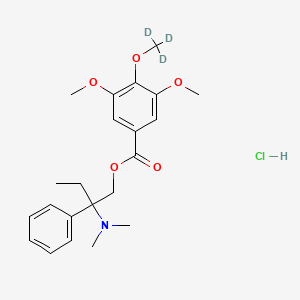
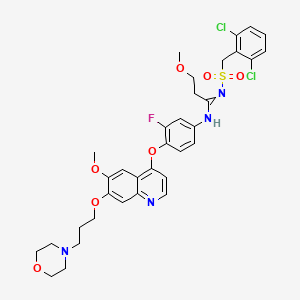
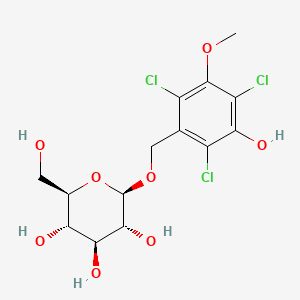
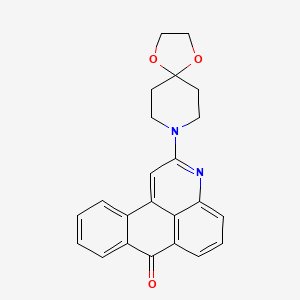
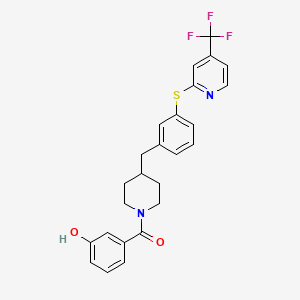
![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)


